2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid
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Overview
Description
2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromenone core, substituted with benzyl, dimethyl, and phenylacetic acid groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution Reactions: The benzyl and dimethyl groups are introduced through Friedel-Crafts alkylation reactions. These reactions require the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification and Hydrolysis: The phenylacetic acid moiety is introduced through esterification followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group in the chromenone core to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone core is known to interact with various biological pathways, potentially affecting processes like inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromenone derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromenone core.
Flavonoids: A class of compounds with a similar core structure, known for their antioxidant properties.
Uniqueness
2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, dimethyl, and phenylacetic acid groups differentiates it from other chromenone derivatives, potentially leading to unique interactions and effects in various applications.
Properties
IUPAC Name |
2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-16-13-21(30-24(25(27)28)19-11-7-4-8-12-19)23-17(2)20(26(29)31-22(23)14-16)15-18-9-5-3-6-10-18/h3-14,24H,15H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZZFJXWYSIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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